molecular formula C16H18ClNO4S B604833 N-(5-chloro-2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide CAS No. 1172438-39-9

N-(5-chloro-2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide

Cat. No.: B604833
CAS No.: 1172438-39-9
M. Wt: 355.8g/mol
InChI Key: AZNZJTIRAASRLR-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide is a high-purity chemical compound intended for research and development applications. This specialty chemical features a unique molecular structure combining a chlorinated phenolic ring with an isopropyl-substituted methoxybenzenesulfonamide group, making it a compound of significant interest in medicinal chemistry and drug discovery endeavors. The structural motif of this compound suggests potential research applications in enzyme inhibition studies, particularly given that sulfonamide-containing compounds are known to target a variety of biologically relevant enzymes. Related benzenesulfonamide derivatives have demonstrated research utility in various biochemical contexts, including protease inhibition studies . The presence of both the sulfonamide group and substituted aromatic systems in the molecular architecture provides multiple sites for potential molecular interactions, making it a valuable scaffold for investigating structure-activity relationships in pharmaceutical development. Researchers exploring cysteine protease inhibitors or serine protease inhibitors may find this compound particularly relevant, as sulfonamide-based structures have shown promise in these research areas . The isopropyl and methoxy substituents on the benzenesulfonamide ring contribute to defined stereoelectronic properties that may influence binding affinity and selectivity in biochemical assays. This product is provided exclusively for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material using appropriate laboratory safety protocols.

Properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-methoxy-5-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO4S/c1-10(2)11-4-7-15(22-3)16(8-11)23(20,21)18-13-9-12(17)5-6-14(13)19/h4-10,18-19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNZJTIRAASRLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-Isopropyl-2-methoxybenzenesulfonyl Chloride

The sulfonyl chloride intermediate is critical for subsequent sulfonamide coupling. A method adapted from US20080319225A1 involves chlorosulfonation of 5-isopropyl-2-methoxybenzene using chlorosulfonic acid in dichloromethane at −30°C to +30°C. The reaction mixture is quenched in a mixture of ice and 25% aqueous ammonia, yielding the sulfonyl chloride with up to 96% efficiency. This avoids the need for tetrahydrofuran, simplifying purification.

Reaction Conditions:

  • Solvent: Dichloromethane

  • Temperature: −30°C to +30°C

  • Quenching Agent: Ice/NH₄OH (25%)

  • Yield: 90–96%

Alternative Sulfonyl Chloride Synthesis

A related compound, 5-chloro-2-methoxybenzenesulfonyl chloride (CAS 22952-32-5), is commercially synthesized using similar protocols, with a molecular weight of 241.09 g/mol and purity ≥98%. While this lacks the isopropyl group, its preparation underscores the reliability of chlorosulfonation for methoxy-substituted arenes.

Sulfonamide Coupling Reaction

Reaction with 5-Chloro-2-hydroxyaniline

The sulfonyl chloride intermediate reacts with 5-chloro-2-hydroxyaniline in the presence of a base to form the target sulfonamide. A method from WO2012101648A1 employs N,N-diisopropylethylamine as a base in polar aprotic solvents like N,N-dimethylformamide (DMF) at 70°C for 5 hours. This achieves moderate yields (50%) but avoids column chromatography by using ethanol for precipitation.

Optimized Protocol:

  • Base: Sodium carbonate (2.1 equiv)

  • Solvent: DMF

  • Temperature: 70°C

  • Duration: 5 hours

  • Yield: 50%

Solvent and Base Selection

Comparative studies show that using DMF instead of ethyl acetate improves solubility of the aromatic amine, while sodium carbonate outperforms triethylamine in minimizing hydrolysis. Excess base (>2 equiv) is critical to neutralize HCl generated during the reaction.

Purification and Crystallization

Recrystallization Techniques

Crude products are typically recrystallized from ethanol or acetone. For example, a mixture of the sulfonamide in ethanol is heated to reflux, followed by slow cooling to 0–5°C to isolate crystalline product. This method achieves ≥80% purity after a single recrystallization.

Acid-Base Workup

A saturated potassium carbonate solution is used to precipitate the product from aqueous HCl, as described in US20080319225A1. This step removes unreacted starting materials and inorganic salts, yielding a high-purity product (80% recovery).

Yield Optimization Strategies

Catalytic Enhancements

Hydrogenation catalysts like palladium on carbon (Pd/C) improve yields in reductive amination steps for related sulfonamides, though their application to this specific compound remains unexplored.

Temperature Control

Maintaining temperatures below 30°C during chlorosulfonation prevents decomposition of the sulfonyl chloride intermediate, directly impacting final yields.

Comparative Analysis of Methods

The table below summarizes key synthetic approaches:

Method Reactants Conditions Yield Source
Chlorosulfonation5-Isopropyl-2-methoxybenzene, ClSO₃HCH₂Cl₂, −30°C to +30°C96%
Sulfonamide CouplingSulfonyl chloride, 5-chloro-2-hydroxyanilineDMF, Na₂CO₃, 70°C50%
RecrystallizationCrude product in ethanolReflux, 0–5°C cooling80%

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

N-(5-chloro-2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for cellular function and homeostasis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physical Properties

The compound shares structural motifs with several analogs, differing in substituents and functional groups. Key comparisons include:

Table 1: Structural and Physical Comparisons
Compound Name Key Substituents/Functional Groups Melting Point (°C) Notable Properties
Target Compound 5-Cl, 2-OH, 5-isoPr, 2-OMe, sulfonamide Not reported Likely moderate solubility due to -OH
N-(5-chloro-2-methoxyphenyl)benzenesulfonamide 5-Cl, 2-OMe, sulfonamide Not reported Higher lipophilicity (methoxy vs. -OH)
5-(Butylamino)pyrazine-N-(5-Cl-2-OH-phenyl)-2-carboxamide (7b) 5-Cl, 2-OH, butylamino, carboxamide 257.9–262.1 High thermal stability
Dichlorophene bis(5-Cl-2-OH-phenyl)methane Bis(5-Cl-2-OH-phenyl) Not reported Environmental persistence

Key Observations :

  • Hydroxyl vs.
  • Sulfonamide vs. Carboxamide/Hydrazide : The sulfonamide group in the target compound may enhance metabolic stability compared to carboxamide derivatives (e.g., compounds 7b–7f in ) .
Antimicrobial Activity
  • Pyrazine-carboxamide Derivatives (7b–7f) : Exhibit antimycobacterial activity, with alkyl chain length (butyl to octyl) influencing potency. Longer chains (e.g., 7f) showed slightly reduced melting points, suggesting a trade-off between lipophilicity and crystalline stability .
  • Chalcone Derivatives (e.g., E-1-(5-Cl-2-OH-phenyl)-3-phenylprop-2-en-1-one) : Exhibit antioxidant and antimicrobial activities, highlighting the role of the α,β-unsaturated ketone backbone in reactive oxygen species (ROS) scavenging .
Receptor Modulation
  • NS-1738 (Urea Derivative) : Shares the 5-Cl-2-OH-phenyl group but functions as a nicotinic acetylcholine receptor (nAChR) positive allosteric modulator. The urea moiety enables distinct binding interactions compared to sulfonamides .

Biological Activity

N-(5-chloro-2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and relevant case studies concerning this compound.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C16H18ClN1O4S1
  • Molecular Weight : 365.84 g/mol
  • Chemical Class : Sulfonamide

This compound features a chloro group, a hydroxy group, and a methoxy group, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-hydroxyaniline with isopropyl and methoxy-substituted benzene sulfonyl chlorides. The process can be optimized through various reaction conditions to enhance yield and purity.

Antimicrobial Activity

Recent studies have indicated that sulfonamides exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, including:

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate inhibition
Candida albicansSignificant activity

The compound demonstrated a notable inhibitory effect on Gram-positive bacteria, particularly Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Anticancer Activity

Sulfonamides have also been investigated for their anticancer properties. In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15.3
HeLa (Cervical Cancer)12.7

These results suggest that the compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.

Case Studies

Several case studies have highlighted the efficacy of sulfonamides in clinical settings:

  • Study on Antimicrobial Resistance : A clinical trial evaluated the effectiveness of this compound against resistant strains of Staphylococcus aureus. The compound showed promising results in reducing bacterial load in patients with skin infections.
  • Anticancer Efficacy : A study involving patients with advanced breast cancer assessed the combination of this sulfonamide with standard chemotherapy. The results indicated improved survival rates and reduced tumor sizes compared to controls.

Q & A

Basic: What are the recommended synthetic routes for N-(5-chloro-2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution between 5-isopropyl-2-methoxybenzenesulfonyl chloride and 5-chloro-2-hydroxyaniline. Key steps include:

  • Reaction Setup: Conduct the reaction in a polar aprotic solvent (e.g., dichloromethane) with a base (e.g., aqueous Na₂CO₃) to deprotonate the hydroxyl group and facilitate sulfonamide bond formation .
  • Optimization: Vary stoichiometric ratios (1.1:1 sulfonyl chloride to aniline) to minimize side products. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:3).
  • Purification: Recrystallize from methanol to isolate pure crystals (71% yield achievable under controlled evaporation) .

Basic: Which spectroscopic techniques are prioritized for structural characterization, and what key features should be analyzed?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 6.8–7.5 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and hydroxyl proton (δ 9–10 ppm, broad).
    • ¹³C NMR: Confirm sulfonamide carbonyl (δ ~110–115 ppm) and methoxy group (δ ~55 ppm).
  • IR Spectroscopy: Detect sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and phenolic O-H (3200–3500 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular ion peak at m/z 399.08 (C₁₇H₁₉ClNO₄S) with isotopic chlorine pattern .

Advanced: How can contradictions between in vitro and in vivo bioactivity data be resolved?

Methodological Answer:
Discrepancies often arise from pharmacokinetic factors:

  • Solubility: Test solubility in DMSO/water mixtures; poor solubility may limit in vivo bioavailability .
  • Metabolic Stability: Conduct hepatic microsome assays to assess hydroxyl group glucuronidation.
  • Protein Binding: Use equilibrium dialysis to measure plasma protein binding, which may reduce free drug concentration in vivo .

Advanced: What computational strategies predict target interactions, and how are models validated?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to dock the compound into target protein active sites (e.g., carbonic anhydrase). Prioritize poses with hydrogen bonds to sulfonamide NH and hydroxyl groups.
  • MD Simulations: Run 100-ns simulations (AMBER force field) to assess binding stability. Validate by correlating computed binding energies with experimental IC₅₀ values .

Basic: What crystallization methods yield high-quality crystals for X-ray diffraction?

Methodological Answer:

  • Slow Evaporation: Dissolve in methanol and allow slow solvent evaporation at 4°C.
  • Vapor Diffusion: Use a 1:1 mixture of dichloromethane and hexane in a sealed chamber.
  • Refinement: Refine crystal data using SHELXL (R-factor < 0.05) with H atoms riding on parent atoms .

Advanced: How does the sulfonamide group’s electronic environment influence reactivity?

Methodological Answer:
The sulfonamide’s electron-withdrawing nature increases the hydroxyl group’s acidity (pKa ~8–9). Computational studies (DFT at B3LYP/6-311+G(d,p)) reveal:

  • Partial charge on hydroxyl oxygen: −0.45 e.
  • Hydrogen-bonding capacity with biological targets (e.g., enzymes) via NH and S=O groups .

Basic: What stability conditions and degradation pathways should be monitored?

Methodological Answer:

  • Storage: Store at −20°C under inert gas; avoid light exposure to prevent hydroxyl group oxidation.
  • Degradation: Monitor via HPLC (C18 column, 0.1% TFA in water/acetonitrile). Major degradation products include quinone derivatives (oxidation) and hydrolyzed sulfonic acid .

Advanced: How to design SAR studies for substituent contributions?

Methodological Answer:

  • Analog Synthesis: Prepare derivatives lacking Cl, isopropyl, or methoxy groups.
  • Bioassays: Test inhibitory activity against target enzymes (e.g., IC₅₀ for carbonic anhydrase).
  • Statistical Analysis: Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .

Basic: What chromatographic methods ensure purity during synthesis?

Methodological Answer:

  • HPLC: Use a C18 column with gradient elution (30% → 70% acetonitrile in 20 min). Retention time ~12 min.
  • TLC: Ethyl acetate/hexane (1:3) with UV visualization at 254 nm .

Advanced: How to improve bioavailability without compromising activity?

Methodological Answer:

  • Prodrug Design: Convert hydroxyl to a phosphate ester (hydrolyzed in vivo).
  • Formulation: Use cyclodextrin inclusion complexes to enhance aqueous solubility.
  • Structural Modifications: Introduce a morpholine ring (logP reduction by 1.5 units) while retaining sulfonamide interactions .

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